molecular formula C24H19N3O4S B5425574 4-methyl-N-{2-[2-(3-nitrophenyl)vinyl]-8-quinolinyl}benzenesulfonamide

4-methyl-N-{2-[2-(3-nitrophenyl)vinyl]-8-quinolinyl}benzenesulfonamide

Cat. No.: B5425574
M. Wt: 445.5 g/mol
InChI Key: GRHOLCBBJQZZJX-ZRDIBKRKSA-N
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Description

The compound is an organic molecule with a complex structure that includes a quinoline ring, a benzenesulfonamide group, and a nitrophenyl group. These groups are common in many pharmaceuticals and dyes .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinoline ring, the nitrophenyl group, and the benzenesulfonamide group would all contribute to the overall structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive. The quinoline ring could potentially increase the compound’s stability .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being developed as a drug, then future research could focus on improving its efficacy and reducing any side effects. If it’s being used as a dye or a chemical reagent, then future research could focus on improving its stability or reactivity .

Properties

IUPAC Name

4-methyl-N-[2-[(E)-2-(3-nitrophenyl)ethenyl]quinolin-8-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4S/c1-17-8-14-22(15-9-17)32(30,31)26-23-7-3-5-19-11-13-20(25-24(19)23)12-10-18-4-2-6-21(16-18)27(28)29/h2-16,26H,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHOLCBBJQZZJX-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=C(C=C3)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=C(C=C3)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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